1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The chromene moiety in this compound is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as 1’-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one, is a type of 2-oxo-2H-chromene-3-carbonitrile . These compounds are known to exhibit a variety of biological activities . They are known to inhibit enzymes like monoamine oxidase , α-chymotrypsin, and human leukocyte elastase , which play crucial roles in various physiological processes.
Mode of Action
It is known that 2-oxo-2h-chromene-3-carbonitriles interact with their targets, leading to inhibition of the enzymes . This interaction can result in changes in the enzymatic activity, thereby affecting the physiological processes regulated by these enzymes.
Biochemical Pathways
The compound affects the biochemical pathways regulated by the enzymes it inhibits. For instance, inhibition of monoamine oxidase can affect the metabolism of monoamine neurotransmitters . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .
Result of Action
The inhibition of the target enzymes by this compound can lead to changes in the physiological processes regulated by these enzymes. For instance, inhibition of monoamine oxidase can lead to increased levels of monoamine neurotransmitters, potentially affecting mood and behavior . Similarly, inhibition of α-chymotrypsin and human leukocyte elastase can affect protein degradation and immune response, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method is known for its high yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carbonitriles: Known for their biological activities and used as starting materials for the synthesis of various compounds.
3-aroylcoumarins: Studied for their potential therapeutic effects and used in the development of new drugs.
Chromeno[3,4-c]pyridines: Investigated for their biological activities and used in medicinal chemistry.
Uniqueness
1’-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1'-(2-oxochromene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-17-12-22(28-19-8-4-2-6-15(17)19)9-10-23(13-22)20(25)16-11-14-5-1-3-7-18(14)27-21(16)26/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVLEDVCOSHECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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